

A Technical Guide to the Silux Unit for Low-Light Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silux*

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of the **silux** unit, a proposed standard for measuring irradiance in low-light imaging applications, particularly those employing modern silicon-based sensors. It addresses the limitations of the traditional lux unit and outlines the methodology for calibrating imaging systems to the **silux** standard.

Introduction: The Need for a New Low-Light Imaging Standard

In the realm of low-light imaging, particularly in fields such as biomedical research and drug development where high-sensitivity detectors are paramount, the accurate characterization of ambient lighting conditions is critical for reproducible and comparable results. For decades, the lux (lx) has been the standard unit of illuminance. However, the lux is based on the photopic response of the human eye, which is most sensitive to green light (around 555 nm) and has limited sensitivity in the near-infrared (NIR) spectrum.

Modern low-light imaging systems predominantly use silicon-based CMOS (Complementary Metal-Oxide-Semiconductor) sensors. A key feature of these sensors, especially those designed for high sensitivity, is their significant response in the NIR region (700 nm to 1100 nm). This creates a fundamental mismatch between what a lux meter measures and what the CMOS sensor "sees."[\[1\]](#) Consequently, using the lux to characterize a light source for a

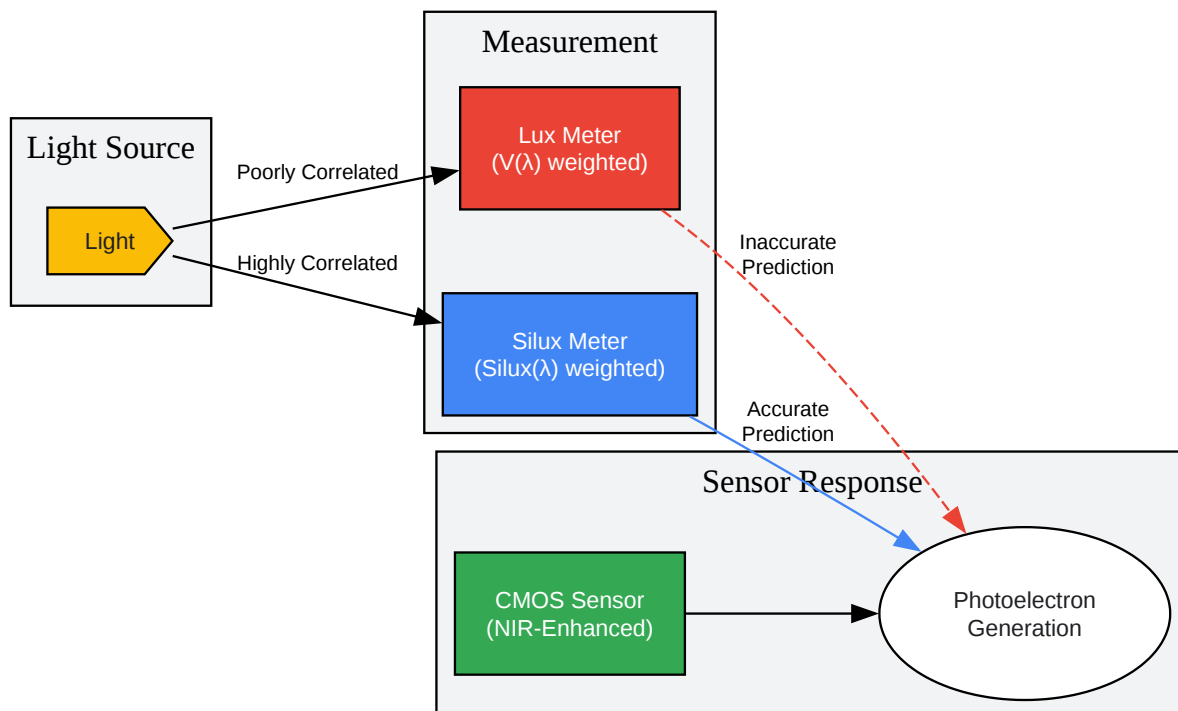
CMOS-based imaging system can lead to significant errors in predicting the sensor's signal-to-noise ratio and overall performance.

To address this discrepancy, the **silux** (six) unit was proposed as a new standard of irradiance tailored to the spectral sensitivity of modern, NIR-enhanced silicon CMOS sensors.^[1] The name "**silux**" is a portmanteau of silicon and lux. This new unit is designed to provide a more accurate and unambiguous way to measure lighting conditions for these sensors, enabling better comparison of camera performance and more precise prediction of photoelectron generation.^[1]

The Silux Unit: Definition and Rationale

The **silux** is a unit of spectrally weighted irradiance. Its definition is based on the **Silux**(λ) spectral efficacy curve, which is a weighted average of the spectral responsivity of contemporary NIR-enhanced CMOS imaging sensors.^[1] This curve is designed to be a standardized representation of the spectral sensitivity of this class of detectors, much like the $V(\lambda)$ curve represents the sensitivity of the human eye for the lux. The **Silux**(λ) function spans a wavelength range of 350 nm to 1100 nm.^[1]

The core advantage of the **silux** is that it directly relates to the number of photoelectrons generated per pixel in a CMOS sensor, which is the fundamental determinant of signal strength in a digital imaging system. By using a "**silux** meter"—an optometer calibrated to the **Silux**(λ) curve—researchers can obtain a measurement that is directly proportional to the signal that will be generated by their camera.^[1]



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Fig. 1: Conceptual relationship between light source, measurement units, and CMOS sensor response.

Quantitative Data and Comparison

The fundamental difference between the lux and the **silux** lies in their underlying spectral weighting functions. The following table summarizes the key characteristics of these two units.

Feature	Lux	Silux
Basis	Human eye photopic response ($V(\lambda)$)	NIR-enhanced silicon CMOS sensor response ($Silux(\lambda)$)
Peak Wavelength	~555 nm	Broader, with significant weighting into the NIR
Spectral Range	~380 nm to 780 nm	350 nm to 1100 nm ^[1]
Applicability	Human vision, displays	Low-light imaging with silicon CMOS/CCD sensors
Prediction Accuracy	Poor for photoelectron generation in NIR-sensitive sensors	High for photoelectron generation in NIR-sensitive sensors ^[1]

A direct comparison of measurements under different light sources highlights the disparity. For a light source with significant NIR content, the measured lux value may be low, suggesting poor lighting conditions for imaging. However, a **silux** meter would register a higher value, accurately reflecting the substantial photon flux that the CMOS sensor can detect.

Experimental Protocols

The implementation of the **silux** standard relies on the calibration of measurement devices (**silux** meters) and imaging cameras.

A **silux** meter is essentially a photodiode with a filter designed to shape its spectral response to match the **Silux**(λ) curve.^[1]

Objective: To calibrate a silicon photodiode-based radiometer to accurately measure irradiance in **silux**.

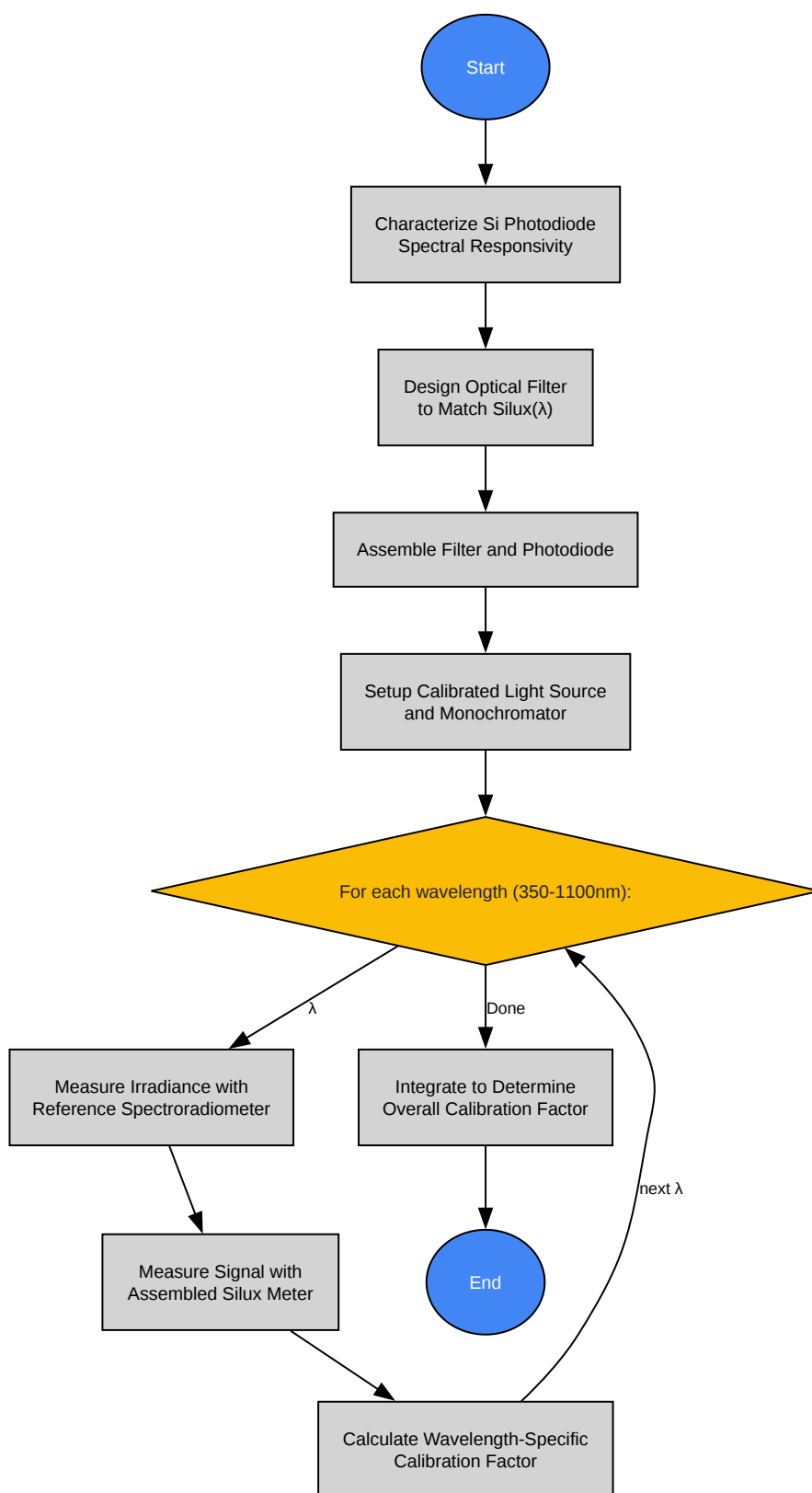
Materials:

- High-sensitivity silicon photodiode with a known spectral responsivity.
- A calibrated light source (e.g., a tungsten-halogen lamp with known spectral irradiance).

- A monochromator to select specific wavelengths of light.
- A set of optical filters designed to create a composite filter that matches the **Silux**(λ) curve.
- A calibrated spectroradiometer for reference measurements.

Methodology:

- Characterize the Photodiode: Measure the native spectral responsivity of the silicon photodiode across the 350 nm to 1100 nm range.
- Design the **Silux** Filter: Based on the photodiode's responsivity, design a combination of optical filters that, when placed in front of the photodiode, will result in a combined spectral response that closely matches the target **Silux**(λ) curve.
- Assemble the **Silux** Meter: Mount the designed filter stack in front of the silicon photodiode.
- Calibration Procedure: a. Position the calibrated light source to illuminate the input of the monochromator. b. At discrete wavelength intervals (e.g., every 10 nm) from 350 nm to 1100 nm, measure the spectral irradiance from the monochromator using the reference spectroradiometer. c. At each wavelength, replace the spectroradiometer with the assembled **silux** meter and record the output signal (photocurrent). d. Calculate the calibration factor at each wavelength by comparing the **silux** meter's output to the known spectral irradiance. e. Integrate the response over the entire spectral range to establish the overall calibration factor that converts the measured photocurrent into **silux**.



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Fig. 2: Experimental workflow for the calibration of a **silux** meter.

A standard CMOS camera can be calibrated to function as an "imaging **silux**meter," where each pixel's output (in Digital Numbers, DN) can be converted to **silux**.^[1]

Objective: To perform a per-pixel calibration of a CMOS camera to convert pixel intensity values into **silux** units.

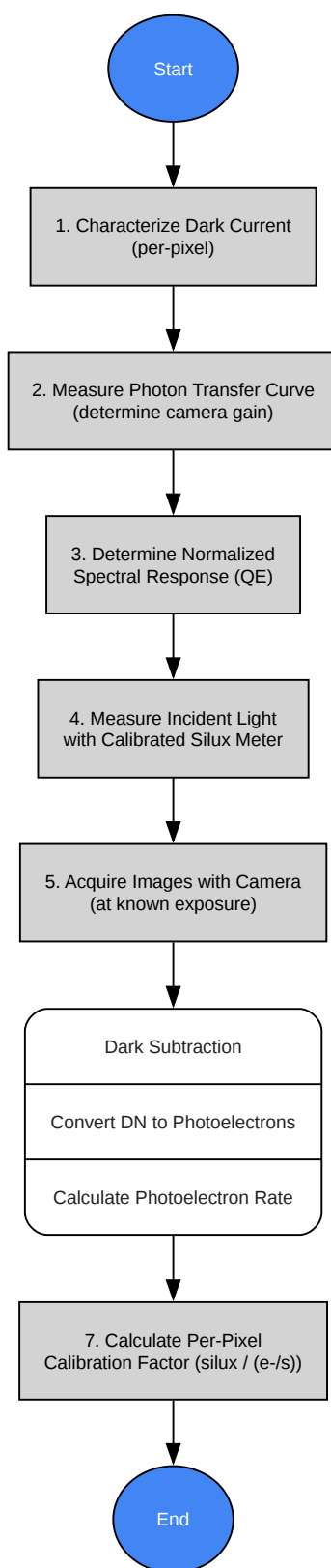
Materials:

- A low-light CMOS camera.
- A uniform, calibrated light source with adjustable intensity.
- A calibrated **silux** meter for reference measurements.
- Dark room or light-tight enclosure.
- Image acquisition and analysis software.

Methodology:

- Dark Current Characterization: a. Completely block any light from reaching the camera sensor. b. Acquire a series of dark frames at the same exposure time and temperature that will be used for imaging. c. Calculate the average dark current per pixel. This value will be subtracted from subsequent light frames.
- Photon Transfer Curve (PTC) Measurement: a. Illuminate the sensor with the uniform light source at a series of increasing intensity levels. b. At each intensity level, acquire a pair of flat-field images. c. For each pixel, plot the variance of its signal against its mean signal (after dark current subtraction). The slope of this plot gives the camera's gain (in DN/electron).
- Normalized Spectral Response (Quantum Efficiency): a. Using a monochromator, illuminate the sensor with light at different wavelengths across its spectral range. b. Measure the camera's response at each wavelength and normalize it to determine the relative quantum efficiency curve of the sensor.

- Calibration Factor Calculation: a. Place the calibrated **silux** meter at the same plane as the camera sensor to measure the incident irradiance in **silux**. b. Acquire images with the camera at a known exposure time. c. For each pixel, after dark current subtraction, use the camera gain to convert the signal from DN to photoelectrons. d. The per-pixel calibration factor is then the ratio of the measured **silux** value to the calculated photoelectron rate (photoelectrons/second). This factor allows direct conversion from the camera's output to **silux**.^[1]



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Fig. 3: Workflow for calibrating a CMOS camera to an imaging **silux**meter.

Conclusion

The proposal of the **silux** unit represents a significant step towards standardizing the characterization of low-light imaging systems that utilize modern silicon-based sensors. By providing a measure of irradiance that is directly correlated with the spectral response of these sensors, the **silux** enables more accurate prediction of camera performance, facilitates meaningful comparisons between different imaging systems, and improves the reproducibility of experiments conducted under low-light conditions. For researchers and professionals in fields reliant on high-sensitivity imaging, adopting the **silux** standard has the potential to significantly enhance the quality and reliability of their data.

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References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- To cite this document: BenchChem. [A Technical Guide to the Silux Unit for Low-Light Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073817#why-was-the-silux-unit-proposed-for-low-light-imaging>]

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